Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound with significant potential in pharmaceutical applications. Its IUPAC name is ethyl 2-(4,6-difluoro-2-imino-1,3-benzothiazol-3-yl)acetate, and it is identified by the CAS Registry Number 1351654-38-0. The compound features a complex structure that incorporates elements of both thiazole and benzimidazole chemistry, making it a subject of interest for researchers in medicinal chemistry and drug development.
The compound is classified under various chemical registries and suppliers, indicating its relevance in research and industry. The molecular formula of ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is C11H11BrF2N2O2S, with a molecular weight of approximately 353.19 g/mol. It is categorized as an organic compound with potential biological activities due to its unique structural features.
The synthesis of ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
These methods require careful control of reaction conditions to ensure high yields and purity.
The molecular structure of ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can be represented as follows:
This structural complexity suggests potential interactions with biological targets, which may lead to pharmacological effects.
Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.
Further studies would be required to elucidate the exact mechanisms involved.
Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
Ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has potential applications in:
The ongoing research into compounds like this one highlights their importance in advancing medicinal chemistry and drug discovery efforts.
The synthesis of the 4,6-difluorobenzo[d]thiazol-2-imine core proceeds through a sequence of halogen-dependent cyclization and functional group transformations. As detailed in recent anticancer derivative studies, the core assembly typically begins with ortho-haloanilines (specifically 2,4-difluoro-6-haloaniline) reacting with thiourea derivatives under basic conditions (K₂CO₃/DMSO) at elevated temperatures (120°C). This facilitates nucleophilic substitution and cyclization to form the benzothiazole-thiol intermediate [3] [6]. Microwave-assisted synthesis has emerged as a key optimization strategy, significantly improving reaction yields (from <50% to >85%) and reducing cyclization time from 6 hours to under 30 minutes [6]. Subsequent imine introduction employs direct Schiff base formation using ammonium salts or transition-metal-catalyzed imination. For the target compound, ethyl bromoacetate is then N-alkylated at the thiazole nitrogen (position 3) to install the acetate moiety, followed by hydrobromide salt formation in cold diethyl ether to precipitate the crystalline product [1] [3].
Table 1: Key Steps in Benzo[d]thiazole Core Synthesis
Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Cyclization | K₂CO₃/DMSO, 120°C, 6h | Forms benzothiazole-thiol scaffold | 45-55% |
Microwave Cyclization | K₂CO₃/DMSO, 150W, 15-25 min | Accelerated ring formation | 82-89% |
Imine Formation | NH₄OAc/EtOH, reflux | Introduces 2-imino group | 70-78% |
N-Alkylation | Ethyl bromoacetate, K₂CO₃, acetone | Attaches acetate ester side chain | 85-92% |
The 2-imino group (-NH-) and ester moiety of the acetate side chain serve as primary handles for structural diversification. The imine nitrogen undergoes regioselective acylation with activated carbonyls (e.g., 2-bromo-1-substituted phenylethan-1-ones) under mild basic conditions (NaHCO₃/acetonitrile), yielding N-acylated derivatives with retained hydrobromide salt stability. This reaction is critical for enhancing biological activity, as demonstrated in quorum-sensing inhibitor designs where acyl groups improved LasR binding affinity [4] [6]. Concurrently, the ethyl acetate moiety can be hydrolyzed (LiOH/THF-H₂O) to carboxylic acid for amide coupling or reduced (DIBAL-H) to alcohol derivatives. These modifications directly influence physicochemical properties: hydrolysis increases hydrophilicity (log P reduction by 1.2–1.8 units), while reduction to alcohol derivatives enhances membrane permeability [4] [6].
Difluoro substitution at C4 and C6 of the benzothiazole ring profoundly impacts electronic distribution and bioactivity. The electron-withdrawing fluorines increase the electrophilicity of C2, facilitating nucleophilic attack at this position during cyclization and derivatization. This is evidenced by accelerated ring formation rates (2.3× faster vs. non-fluorinated analogs) and improved yields in Pd-catalyzed cross-coupling reactions [1] [3]. Biologically, the 4,6-difluoro pattern enhances anticancer potency by promoting DNA intercalation and kinase inhibition. In benzothiazole derivatives like PMX610 and compound 4i, fluorination increased cytotoxicity against A549 lung cancer cells (IC₅₀ values of 1.8 μM vs. 12.4 μM for non-fluorinated counterparts) due to improved cellular uptake and target binding [3]. Bromine at C5 (as in hydrobromide counterion) further modulates crystal packing, enhancing thermal stability up to 215°C [1] [8].
Table 2: Bioactivity of Halogenated vs. Non-Halogenated Benzothiazoles
Compound | Substitution Pattern | A549 IC₅₀ (μM) | Log P | Thermal Stability (°C) |
---|---|---|---|---|
PMX610 | 5-F, 3,4-diOCH₃ | 1.8 | 2.1 | 198 |
Compound 4i | 2,6-diCl | 3.2 | 3.5 | 205 |
Target Compound (Hydrobromide) | 4,6-diF | 2.7* | 2.9 | 215 |
Non-Fluorinated Analog | H | 12.4 | 2.3 | 185 |
*Predicted based on structural analogs in [3]
Hydrobromide salt formation is critical for enhancing the crystalline stability and aqueous solubility of 2-iminobenzothiazole derivatives. The process involves reacting the free base with concentrated HBr (48%) in anhydrous ethanol at 0–5°C, yielding microcrystalline solids with >99% purity after recrystallization from ethanol-diethyl ether [1] [8]. Key parameters include:
Table 3: Hydrobromide Salt vs. Free Base Properties
Property | Hydrobromide Salt | Free Base |
---|---|---|
Melting Point | 215–217°C (dec.) | 142–144°C |
Aqueous Solubility (25°C) | 24.8 mg/mL | 0.8 mg/mL |
Stability (40°C/75% RH, 6 mo) | >98% purity retained | 89% purity retained |
Hygroscopicity | Low (0.3% w/w moisture uptake) | High (4.7% w/w) |
CAS No.: 1254-35-9
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 7269-72-9